2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0787403
InChI:
InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24)
SMILES:
COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3
Molecular Formula:
C18H15N3O2S
Molecular Weight:
337.4 g/mol
2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide
CAS No.:
Cat. No.: VC0787403
Molecular Formula: C18H15N3O2S
Molecular Weight: 337.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C18H15N3O2S |
|---|---|
| Molecular Weight | 337.4 g/mol |
| IUPAC Name | 2-methoxy-N-(quinolin-5-ylcarbamothioyl)benzamide |
| Standard InChI | InChI=1S/C18H15N3O2S/c1-23-16-10-3-2-6-13(16)17(22)21-18(24)20-15-9-4-8-14-12(15)7-5-11-19-14/h2-11H,1H3,(H2,20,21,22,24) |
| Standard InChI Key | QUWAHIYNYXTQBE-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
| Canonical SMILES | COC1=CC=CC=C1C(=O)NC(=S)NC2=CC=CC3=C2C=CC=N3 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator